Cas no 72028-74-1 (2-Amino-2-(4-benzyloxyphenyl)acetic acid)

2-Amino-2-(4-benzyloxyphenyl)acetic acid is a chiral α-amino acid derivative featuring a benzyloxy-substituted phenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structure combines an amino acid backbone with an aromatic ether moiety, offering versatility in peptide modification and asymmetric synthesis. The compound is particularly useful in the preparation of biologically active molecules, including enzyme inhibitors and receptor ligands, due to its ability to introduce both aromatic and polar functional groups. High purity and well-defined stereochemistry ensure reproducibility in research applications. Its stability under standard conditions further enhances its utility as a building block in medicinal chemistry and drug development.
2-Amino-2-(4-benzyloxyphenyl)acetic acid structure
72028-74-1 structure
Product Name:2-Amino-2-(4-benzyloxyphenyl)acetic acid
CAS No:72028-74-1
MF:C15H15NO3
MW:257.284504175186
CID:548776
PubChem ID:3448917
Update Time:2025-11-05

2-Amino-2-(4-benzyloxyphenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a-amino-4-(phenylmethoxy)-
    • 2-amino-2-(4-phenylmethoxyphenyl)acetic acid
    • AMINO-(4-BENZYLOXY-PHENYL)-ACETIC ACID
    • EN300-6487565
    • AKOS016045319
    • AMINO-(4-BENZYLOXY-PHENYL)-ACETICACID
    • CS-0314587
    • VS-07162
    • 2-Amino-2-(4-benzyloxyphenyl)acetic acid
    • DTXSID20392570
    • 72028-74-1
    • XCA02874
    • 2-amino-2-[4-(benzyloxy)phenyl]acetic acid
    • 2-Amino-2-(4-(benzyloxy)phenyl)acetic acid
    • AKOS000193062
    • Amino[4-(benZyloxy)phenyl]acetic acid (H-DL-nTyr(BZl)-OH)
    • MFCD02662410
    • MDL: MFCD02662410
    • Inchi: 1S/C15H15NO3/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18)
    • InChI Key: KTQBQIJCPWCCQL-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=CC(=CC=1)C(C(=O)O)N

Computed Properties

  • Exact Mass: 257.10500
  • Monoisotopic Mass: 257.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 72.6Ų

Experimental Properties

  • PSA: 72.55000
  • LogP: 3.05030

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Additional information on 2-Amino-2-(4-benzyloxyphenyl)acetic acid

Introduction to 2-Amino-2-(4-benzyloxyphenyl)acetic Acid (CAS No. 72028-74-1)

2-Amino-2-(4-benzyloxyphenyl)acetic acid, with the chemical identifier CAS No. 72028-74-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amino acids derivatives, characterized by its unique structural motif that combines an amino group, a carboxylic acid moiety, and a benzyl ether side chain. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of 2-amino-2-(4-benzyloxyphenyl)acetic acid consists of a central acetic acid backbone substituted with an amino group at the alpha position and a 4-benzyloxyphenyl group at the para position relative to the benzyl ether linkage. This arrangement creates a rigid aromatic system that can interact favorably with biological targets, such as enzymes and receptors. The benzyloxy group not only enhances solubility but also provides a handle for further chemical modifications, enabling the synthesis of more complex derivatives.

In recent years, there has been growing interest in exploring the pharmacological potential of 2-amino-2-(4-benzyloxyphenyl)acetic acid and its derivatives. Researchers have been particularly intrigued by its ability to modulate various biological pathways, including those involved in inflammation, pain perception, and neurotransmitter signaling. Preclinical studies have demonstrated that certain analogs of this compound exhibit promising activities as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammatory responses.

One notable area of research has focused on leveraging the structural features of 2-amino-2-(4-benzyloxyphenyl)acetic acid to develop novel nonsteroidal anti-inflammatory drugs (NSAIDs). The benzyloxyphenyl moiety is particularly interesting because it can be engineered to optimize binding affinity and selectivity for specific enzyme targets. For instance, modifications at the para position of the phenyl ring have been shown to enhance interactions with COX-2 without affecting COX-1 activity, thereby reducing gastrointestinal side effects associated with traditional NSAIDs.

Another exciting application lies in the field of central nervous system (CNS) drug discovery. The combination of an amino acid derivative with an aromatic system makes 2-amino-2-(4-benzyloxyphenyl)acetic acid a promising scaffold for developing neuroprotective agents. Studies have suggested that derivatives of this compound may interact with neurotransmitter receptors such as serotonin and dopamine, potentially offering therapeutic benefits in conditions like neurodegenerative diseases and chronic pain syndromes.

The synthetic accessibility of 2-amino-2-(4-benzyloxyphenyl)acetic acid also contributes to its appeal in drug development. The compound can be readily synthesized through established organic transformations, including condensation reactions, etherification, and functional group interconversions. This ease of synthesis allows researchers to rapidly explore a wide range of derivatives using combinatorial chemistry approaches, accelerating the discovery process.

In addition to its pharmaceutical applications, 2-amino-2-(4-benzyloxyphenyl)acetic acid has found utility in materials science and industrial chemistry. Its unique structural features make it a valuable building block for designing polymers and specialty chemicals with tailored properties. For example, polymers incorporating this moiety have demonstrated enhanced biodegradability and biocompatibility, making them suitable for biomedical applications such as drug delivery systems.

The future prospects for 2-amino-2-(4-benzyloxyphenyl)acetic acid are promising, with ongoing research aimed at expanding its therapeutic potential and industrial applications. Advances in computational chemistry and high-throughput screening techniques are expected to further accelerate the discovery of novel derivatives with improved pharmacological profiles. Moreover, collaborations between academic institutions and pharmaceutical companies will likely foster innovative approaches to harnessing the full potential of this versatile compound.

In conclusion, 2-amino-2-(4-benzyloxyphenyl)acetic acid (CAS No. 72028-74-1) represents a fascinating molecule with broad applications across multiple disciplines. Its unique structural features, combined with its synthetic tractability, make it an indispensable tool for researchers seeking to develop next-generation therapeutics and advanced materials. As our understanding of its biological activities continues to grow, 2-amino-2-(4-benzyloxyphenyl)acetic acid is poised to play an increasingly important role in shaping the future of chemical biology and drug discovery.

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